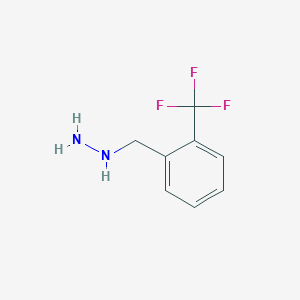

(2-(Trifluoromethyl)benzyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

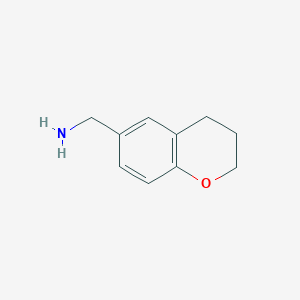

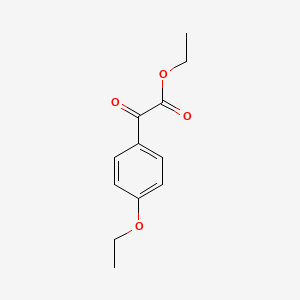

“(2-(Trifluoromethyl)benzyl)hydrazine” is a chemical compound with the empirical formula C8H10ClF3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular weight of “(2-(Trifluoromethyl)benzyl)hydrazine” is 226.63 . The SMILES string representation is FC(F)(F)C1=CC=CC=C1CNN . The InChI representation is 1S/C8H9F3N2.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4,13H,5,12H2;1H .Physical And Chemical Properties Analysis

“(2-(Trifluoromethyl)benzyl)hydrazine” is a solid substance . It is an off-white solid .科学的研究の応用

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

This compound is utilized in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are valuable in pharmaceuticals. The process involves a multi-component reaction using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . These triazoles have broad applications in medicine, agrochemicals, and ligand chemistry.

Development of Anticonvulsant Drugs

The trifluoromethyl group in the compound enhances the physicochemical and pharmacological properties of parent molecules. This characteristic is leveraged in the development of anticonvulsant drugs, where the compound serves as a precursor or intermediate .

Inhibition of c-Met Protein Kinase

The compound is involved in the synthesis of heterocycles that inhibit the c-Met protein kinase, which is crucial in cancer research. These heterocycles are potential candidates for clinical drugs targeting c-Met related pathways .

Modulation of GABA A Receptors

Derivatives of (2-(Trifluoromethyl)benzyl)hydrazine are used to create compounds that modulate GABA A receptors. This application is significant in the treatment of neurological disorders, as GABA A receptors play a key role in inhibitory neurotransmission .

Creation of Fluorescent Probes

The compound’s derivatives are used to develop fluorescent probes. These probes are essential tools in biological research for visualizing and tracking biological processes in real-time .

Polymer Chemistry for Solar Cells

The compound is also used in polymer chemistry, particularly in the creation of polymers for solar cells. The trifluoromethyl group contributes to the physical properties of the polymers, enhancing their efficiency in solar energy conversion .

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information would be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

特性

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFSCDINNZFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606209 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)benzyl)hydrazine | |

CAS RN |

627076-27-1 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)